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This guide provides an objective comparison of Sativex (nabiximols) and other commonly

prescribed antispasmodic agents for the management of spasticity, primarily in the context of

multiple sclerosis (MS). The information presented is based on available clinical trial data and

preclinical studies, with a focus on quantitative efficacy and safety outcomes, and detailed

experimental methodologies.

Introduction to Antispasmodic Agents
Spasticity, a common and often debilitating symptom of neurological conditions such as

multiple sclerosis and spinal cord injury, is characterized by velocity-dependent increased

muscle tone and involuntary muscle spasms.[1] Pharmacological intervention is a cornerstone

of spasticity management, with several classes of drugs available, each with a distinct

mechanism of action. This guide focuses on a comparative analysis of Sativex, a cannabinoid-

based medicine, against traditional oral antispasmodics including baclofen, tizanidine, and

dantrolene, as well as the anticonvulsant gabapentin which is also used to manage spasticity.

Mechanisms of Action: A Molecular Overview
The therapeutic effects of these antispasmodic agents are rooted in their distinct interactions

with neuronal signaling pathways.
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Sativex (Nabiximols): A combination of delta-9-tetrahydrocannabinol (THC) and cannabidiol

(CBD), Sativex acts on the endocannabinoid system. THC is a partial agonist of cannabinoid

receptors CB1 and CB2, while CBD has a more complex mechanism, including modulation

of CB1 receptor activity.[2][3] Activation of presynaptic CB1 receptors in the central nervous

system inhibits the release of excitatory neurotransmitters, leading to a reduction in neuronal

excitability and subsequent muscle relaxation.[4]

Baclofen: A structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid

(GABA), baclofen is a selective agonist for GABA-B receptors.[5][6] Activation of these G-

protein coupled receptors leads to hyperpolarization of neurons by increasing potassium

conductance and inhibiting calcium influx, which in turn reduces the release of excitatory

neurotransmitters.[5]

Tizanidine: A centrally acting alpha-2 adrenergic agonist, tizanidine reduces spasticity by

increasing presynaptic inhibition of motor neurons.[7][8] Its action at alpha-2 receptors in the

spinal cord inhibits the release of excitatory amino acids from spinal interneurons.[8]

Dantrolene: Unlike the other agents that act on the central nervous system, dantrolene

exerts its effect directly on skeletal muscle. It inhibits the release of calcium from the

sarcoplasmic reticulum by antagonizing the ryanodine receptor, thereby uncoupling

excitation-contraction.

Gabapentin: Although structurally related to GABA, gabapentin does not bind to GABA

receptors. Its antispastic effect is thought to be mediated by its binding to the alpha-2-delta-1

subunit of voltage-gated calcium channels, which reduces calcium influx and subsequently

decreases the release of excitatory neurotransmitters.

Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways for each class of

antispasmodic agent.
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Head-to-Head Comparison: Efficacy and Safety Data
The following tables summarize quantitative data from clinical trials. It is important to note that

direct head-to-head trials for Sativex against other antispasmodics are limited. Much of the

Sativex data comes from placebo-controlled trials, some of which were add-on therapies to

existing antispasmodic regimens.

Table 1: Efficacy of Antispasmodics in Multiple Sclerosis
Spasticity
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Drug/Regimen Study Design
Primary Efficacy
Endpoint

Key Findings

Sativex (add-on)

SAVANT Trial:

Double-blind, placebo-

controlled,

randomized.[9][10]

≥30% improvement in

spasticity Numeric

Rating Scale (NRS)

score at 12 weeks.[9]

Sativex: 77.4%

responders vs.

Placebo: 32.1%

responders (p <

0.0001).[9] Significant

improvements in

mean spasticity NRS,

pain NRS, and

Modified Ashworth

Scale (MAS) scores

with Sativex

compared to placebo.

[9]

Sativex

Meta-analysis of 3

randomized, placebo-

controlled trials.

Change from baseline

in spasticity NRS (0-

10).

Adjusted mean

change from baseline:

Sativex -1.30 vs.

Placebo -0.97.

Treatment difference:

-0.32 (p = 0.026).[11]

Baclofen

Double-blind,

crossover study in MS

patients.

Reduction in spasms,

clonus, and improved

joint movement.

Statistically significant

reduction in frequency

of spasms and clonus,

and improved range of

joint movement.[12]

Tizanidine

Double-blind, placebo-

controlled trial in MS

patients.

Reduction in muscle

tone (Ashworth

Scale).

20% mean reduction

in muscle tone with

tizanidine (24-36

mg/day) compared to

placebo.[13]

Baclofen vs.

Tizanidine

Double-blind,

crossover trial in MS

patients.

Efficacy in reducing

spasticity.

No significant

difference in efficacy

was found between
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baclofen and

tizanidine.[7]

Table 2: Safety and Tolerability Profile
Drug Common Adverse Events

Discontinuation Rate due
to Adverse Events

Sativex

Dizziness, fatigue,

somnolence, dry mouth,

nausea.[9][14]

In the SAVANT trial, adverse

events were generally mild to

moderate.[9] In a large

observational study, 18.7%

discontinued due to adverse

events over 6 months.[1]

Baclofen

Drowsiness, dizziness,

weakness, fatigue, confusion,

nausea.[5][15]

In one study, baclofen was

withdrawn in 10 patients due to

intolerable side effects and in 9

due to increased weakness.[5]

Tizanidine
Dry mouth, somnolence,

dizziness, asthenia.[7][8]

In a placebo-controlled trial,

13% of tizanidine-treated

patients discontinued due to

adverse events, compared to

6% of placebo-treated

patients.[8]

Experimental Protocols
Assessment of Spasticity in Clinical Trials
The efficacy of antispasmodic agents in clinical trials is primarily assessed using patient-

reported outcomes and clinician-rated scales.

0-10 Numerical Rating Scale (NRS) for Spasticity:

Objective: To capture the patient's subjective perception of their spasticity severity.[16]
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Methodology: Patients are asked to rate the severity of their spasticity over a specified

period (e.g., the last 24 hours) on an 11-point scale, where 0 represents "no spasticity" and

10 represents "the worst possible spasticity".[16][17] The question posed to the patient is

typically standardized, for example: "Thinking about your spasticity over the last 24 hours,

please rate its severity on a scale of 0 to 10."[17]

Data Analysis: The primary endpoint is often the change from baseline in the mean NRS

score. A clinically meaningful response is typically defined as a ≥30% reduction in the NRS

score from baseline.[18][19]

Modified Ashworth Scale (MAS):

Objective: A clinician-rated measure of muscle tone.

Methodology: The clinician passively moves a limb through its full range of motion in one

second. The resistance to passive movement is then graded on a 6-point ordinal scale:

0: No increase in muscle tone.

1: Slight increase in muscle tone, manifested by a catch and release or by minimal

resistance at the end of the range of motion when the affected part(s) is moved in flexion

or extension.

1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance

throughout the remainder (less than half) of the ROM.

2: More marked increase in muscle tone through most of the ROM, but affected part(s)

easily moved.

3: Considerable increase in muscle tone, passive movement difficult.

4: Affected part(s) rigid in flexion or extension.

Data Analysis: Changes in MAS scores from baseline are compared between treatment

groups.

Experimental Workflow: The SAVANT Trial
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The "Sativex® as add-on therapy vs. further optimized first-line ANTispastics" (SAVANT) trial

provides a representative example of a modern clinical trial design for an add-on

antispasmodic therapy.[9][20][21]

Patient Screening
(MS with moderate to severe spasticity

on standard antispasmodics)

Phase A (4 weeks)
Single-blind Sativex add-on

Responder Assessment
(≥20% improvement in spasticity NRS)
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(Discontinue)
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Randomization
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Double-blind Sativex add-on
+ optimized standard therapy

Phase B (12 weeks)
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+ optimized standard therapy
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(≥30% NRS improvement)
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SAVANT Trial Workflow.

Discussion and Conclusion
The available evidence suggests that Sativex is an effective add-on therapy for patients with

multiple sclerosis-related spasticity who have not responded adequately to other antispasmodic

medications.[1][9] The SAVANT trial demonstrated a clinically and statistically significant

improvement in spasticity with the addition of Sativex compared to further optimization of

standard antispasmodic therapy alone.[9][10]

Direct comparative data between Sativex and other first-line antispasmodics like baclofen and

tizanidine from large, well-controlled trials are scarce. Preclinical data suggests that Sativex
can be as effective as baclofen in reducing spasticity.[22] Older clinical trials comparing

baclofen and tizanidine have shown similar efficacy, with differences primarily in their side-

effect profiles; baclofen is more associated with muscle weakness, while tizanidine is more

linked to dry mouth and somnolence.[7]

The choice of an antispasmodic agent should be individualized based on the patient's clinical

presentation, comorbidities, and tolerance to side effects. For patients with an inadequate

response to monotherapy with traditional agents, the addition of Sativex represents a viable

therapeutic option with a distinct mechanism of action. Further head-to-head comparative

effectiveness trials are warranted to better delineate the relative efficacy and safety of Sativex
in relation to standard first-line antispasmodic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficacy and safety of cannabinoid oromucosal spray for multiple sclerosis spasticity -
PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Treatment failure of intrathecal baclofen and supra-additive effect of nabiximols in multiple
sclerosis-related spasticity: a case report - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5013116/
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://www.thctotalhealthcare.com/2018/05/26/sativex-as-add-on-therapy-vs-further-optimized-first-line-antispastics-savant-in-resistant-multiple-sclerosis-spasticity-a-double-blind-placebo-controlled-randomised-clinical-trial/
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3423911/
https://multiplesclerosisnewstoday.com/zanaflex-tizanidine-muscle-spasms-ms/
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5013116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5013116/
https://www.researchgate.net/publication/42388406_A_double-blind_randomized_placebo-controlled_parallel-group_study_of_Sativex_in_subjects_with_symptoms_of_spasticity_due_to_multiple_sclerosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3625014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3625014/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Sativex in the Management of Multiple Sclerosis-Related Spasticity: Role of the
Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]

5. Evaluation of baclofen (Lioresal) for spasticity in multiple sclerosis - PMC
[pmc.ncbi.nlm.nih.gov]

6. Baclofen for MS Muscle Spasms: How It Works, Side Effects, and More | MyMSTeam
[mymsteam.com]

7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

9. Sativex® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in
resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical
trial - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Sativex® as Add-on therapy Vs. further optimized first-line ANTispastics (SAVANT) in
resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical
trial. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]

11. researchgate.net [researchgate.net]

12. Baclofen for spasticity in multiple sclerosis. Double-blind crossover and three-year study
- PubMed [pubmed.ncbi.nlm.nih.gov]

13. A double-blind, placebo-controlled trial of tizanidine in the treatment of spasticity caused
by multiple sclerosis. United Kingdom Tizanidine Trial Group - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

15. Baclofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

16. researchgate.net [researchgate.net]

17. ClinicalTrials.gov [clinicaltrials.gov]

18. azmedmj.com [azmedmj.com]

19. A randomized, double-blind, placebo-controlled, parallel-group, enriched-design study of
nabiximols* (Sativex(®) ), as add-on therapy, in subjects with refractory spasticity caused by
multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Cost-effectiveness of adding Sativex® spray to spasticity care in Belgium: using
bootstrapping instead of Monte Carlo simulation for probabilistic sensitivity analyses - PMC
[pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4325203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4325203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2496199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2496199/
https://www.mymsteam.com/resources/baclofen-for-ms-muscle-spasms-how-it-works-side-effects-and-more
https://www.mymsteam.com/resources/baclofen-for-ms-muscle-spasms-how-it-works-side-effects-and-more
https://multiplesclerosisnewstoday.com/zanaflex-tizanidine-muscle-spasms-ms/
https://mayoclinic.elsevierpure.com/en/publications/tizanidine-treatment-of-spasticity-caused-by-multiple-sclerosis-r/
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://pubmed.ncbi.nlm.nih.gov/29792372/
https://www.thctotalhealthcare.com/2018/05/26/sativex-as-add-on-therapy-vs-further-optimized-first-line-antispastics-savant-in-resistant-multiple-sclerosis-spasticity-a-double-blind-placebo-controlled-randomised-clinical-trial/
https://www.thctotalhealthcare.com/2018/05/26/sativex-as-add-on-therapy-vs-further-optimized-first-line-antispastics-savant-in-resistant-multiple-sclerosis-spasticity-a-double-blind-placebo-controlled-randomised-clinical-trial/
https://www.thctotalhealthcare.com/2018/05/26/sativex-as-add-on-therapy-vs-further-optimized-first-line-antispastics-savant-in-resistant-multiple-sclerosis-spasticity-a-double-blind-placebo-controlled-randomised-clinical-trial/
https://www.researchgate.net/publication/44683223_Meta-analysis_of_the_efficacy_and_safety_of_Sativex_nabiximols_on_spasticity_in_people_with_multiple_sclerosis
https://pubmed.ncbi.nlm.nih.gov/362234/
https://pubmed.ncbi.nlm.nih.gov/362234/
https://pubmed.ncbi.nlm.nih.gov/7970014/
https://pubmed.ncbi.nlm.nih.gov/7970014/
https://pubmed.ncbi.nlm.nih.gov/7970014/
https://multiplesclerosisnewstoday.com/sativex-thc-cbd-oral-spray-relieves-pain-drig-resistant-spasticity-ms/
https://www.mayoclinic.org/drugs-supplements/baclofen-oral-route/description/drg-20067995
https://www.researchgate.net/publication/5300724_Validity_reliability_and_clinical_importance_of_change_in_a_0-10_numeric_rating_scale_measure_of_spasticity_A_post_hoc_analysis_of_a_randomized_double-blind_placebo-controlled_trial
https://clinicaltrials.gov/study/NCT01898520
https://azmedmj.com/sites/default/files/2023-12/A%20randomized%2C%20double-blind%2C%20placebo-controlled%2C%20parallel-group%2C%20enriched-design%20study%20of%20nabiximols%20%28Sativex%28%C2%AE%29%20%29%2C%20as%20add-on%20therapy%2C%20in%20subjects%20with%20refractory%20spasticity%20caused%20by%20multiple%20sclerosis.pdf
https://pubmed.ncbi.nlm.nih.gov/21362108/
https://pubmed.ncbi.nlm.nih.gov/21362108/
https://pubmed.ncbi.nlm.nih.gov/21362108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8214588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8214588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8214588/
https://www.researchgate.net/publication/325342840_SativexR_as_Add-on_therapy_Vs_further_optimized_first-line_ANTispastics_SAVANT_in_resistant_multiple_sclerosis_spasticity_a_double-blind_placebo-controlled_randomised_clinical_trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. Evaluation of the Effects of Sativex (THC BDS: CBD BDS) on Inhibition of Spasticity in a
Chronic Relapsing Experimental Allergic Autoimmune Encephalomyelitis: A Model of Multiple
Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Head-to-Head Comparison of Sativex and Other
Antispasmodics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676899#head-to-head-comparison-of-sativex-and-
other-antispasmodics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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